1-[2-(2,4-dichlorophenyl)-2-oxoethyl]-4-[2-(4-nitrophenyl)-2-oxoethyl]-1H-1,2,4-triazol-4-ium
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Overview
Description
1-[2-(2,4-dichlorophenyl)-2-oxoethyl]-4-[2-(4-nitrophenyl)-2-oxoethyl]-1,2,4-triazol-1-ium is a synthetic organic compound that belongs to the class of triazolium salts. This compound is characterized by the presence of two distinct aromatic rings, one substituted with dichlorophenyl and the other with nitrophenyl groups. The triazolium core is a key structural feature that imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2,4-dichlorophenyl)-2-oxoethyl]-4-[2-(4-nitrophenyl)-2-oxoethyl]-1,2,4-triazol-1-ium typically involves a multi-step process:
Formation of the Dichlorophenyl Intermediate: The starting material, 2,4-dichlorophenyl acetic acid, is subjected to a Friedel-Crafts acylation reaction using acetyl chloride and aluminum chloride as the catalyst to form 2-(2,4-dichlorophenyl)-2-oxoethyl chloride.
Formation of the Nitrophenyl Intermediate: Similarly, 4-nitrophenyl acetic acid undergoes a Friedel-Crafts acylation reaction to form 2-(4-nitrophenyl)-2-oxoethyl chloride.
Coupling Reaction: The two intermediates are then reacted with 1,2,4-triazole in the presence of a base such as sodium hydride to form the desired triazolium salt.
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems to enhance reaction efficiency and yield. These systems allow for precise control of reaction conditions such as temperature, pressure, and residence time, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
1-[2-(2,4-dichlorophenyl)-2-oxoethyl]-4-[2-(4-nitrophenyl)-2-oxoethyl]-1,2,4-triazol-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, particularly at the positions ortho to the nitro and chloro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydride in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazolium salts with various functional groups.
Scientific Research Applications
1-[2-(2,4-dichlorophenyl)-2-oxoethyl]-4-[2-(4-nitrophenyl)-2-oxoethyl]-1,2,4-triazol-1-ium has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 1-[2-(2,4-dichlorophenyl)-2-oxoethyl]-4-[2-(4-nitrophenyl)-2-oxoethyl]-1,2,4-triazol-1-ium involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in cellular processes, leading to inhibition or activation of specific pathways.
Pathways Involved: It may affect signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one: A key intermediate in the synthesis of triazolinone herbicides.
2,4-dichlorophenyl 2,4-dichlorobenzoate: Used in the synthesis of various organic compounds.
2,4-dichlorophenyl acetic acid: A precursor in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
1-[2-(2,4-dichlorophenyl)-2-oxoethyl]-4-[2-(4-nitrophenyl)-2-oxoethyl]-1,2,4-triazol-1-ium is unique due to its dual aromatic substitution and triazolium core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H13Cl2N4O4+ |
---|---|
Molecular Weight |
420.2 g/mol |
IUPAC Name |
1-(2,4-dichlorophenyl)-2-[4-[2-(4-nitrophenyl)-2-oxoethyl]-1,2,4-triazol-4-ium-1-yl]ethanone |
InChI |
InChI=1S/C18H13Cl2N4O4/c19-13-3-6-15(16(20)7-13)18(26)9-23-11-22(10-21-23)8-17(25)12-1-4-14(5-2-12)24(27)28/h1-7,10-11H,8-9H2/q+1 |
InChI Key |
JZNGBMNITGXHEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C[N+]2=CN(N=C2)CC(=O)C3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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